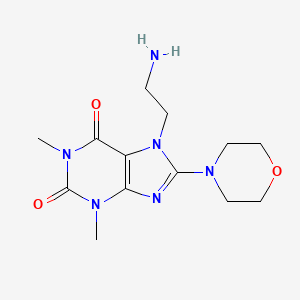![molecular formula C27H22ClN3O2S2 B11512547 6-[(4-chlorophenyl)sulfanylmethyl]-2-[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one](/img/structure/B11512547.png)
6-[(4-chlorophenyl)sulfanylmethyl]-2-[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxy-2-pyrimidinyl)sulfanyl]-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-ethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chlorophenyl group, a pyrimidinyl group, and a dibenzoazepinyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxy-2-pyrimidinyl)sulfanyl]-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-ethanone typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl sulfanyl intermediate, followed by the introduction of the pyrimidinyl and dibenzoazepinyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxy-2-pyrimidinyl)sulfanyl]-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfides.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in the replacement of the chlorophenyl group with other functional groups.
Scientific Research Applications
2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxy-2-pyrimidinyl)sulfanyl]-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-ethanone has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or inhibitor in biochemical studies to investigate enzyme functions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxy-2-pyrimidinyl)sulfanyl]-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxy-2-pyrimidinyl)sulfanyl]-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-ethanone shares structural similarities with other compounds containing chlorophenyl, pyrimidinyl, and dibenzoazepinyl groups.
Chlorpheniramine: A compound with a chlorophenyl group used as an antihistamine.
Ibuprofen: A compound with anti-inflammatory properties.
Uniqueness
What sets 2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxy-2-pyrimidinyl)sulfanyl]-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-ethanone apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H22ClN3O2S2 |
|---|---|
Molecular Weight |
520.1 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-2-[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C27H22ClN3O2S2/c28-20-11-13-22(14-12-20)34-16-21-15-25(32)30-27(29-21)35-17-26(33)31-23-7-3-1-5-18(23)9-10-19-6-2-4-8-24(19)31/h1-8,11-15H,9-10,16-17H2,(H,29,30,32) |
InChI Key |
KSJBTVLLXPIOAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CSC4=NC(=CC(=O)N4)CSC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11512468.png)

![4-({4-Methoxy-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)phenol](/img/structure/B11512480.png)
![N-[2-(Adamantan-1-YL)ethyl]-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-YL]acetamide](/img/structure/B11512483.png)
![2-[(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B11512490.png)
![1-(4-fluorophenyl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11512491.png)
![N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}thiophene-2-carboxamide](/img/structure/B11512492.png)
![3,5-bis[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B11512496.png)
![{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}{4-[(2,4,6-trimethylphenyl)carbonyl]phenyl}methanone](/img/structure/B11512498.png)
![2,5-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B11512508.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B11512509.png)
![N,N-diethyl-4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)aniline](/img/structure/B11512515.png)
![6-amino-3-(3,4-dimethoxyphenyl)-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11512516.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B11512520.png)
